molecular formula C13H25NO2 B8707489 1,2,2,6,6-Pentamethyl-4-(oxiran-2-ylmethoxy)piperidine CAS No. 71882-90-1

1,2,2,6,6-Pentamethyl-4-(oxiran-2-ylmethoxy)piperidine

Cat. No.: B8707489
CAS No.: 71882-90-1
M. Wt: 227.34 g/mol
InChI Key: OHCHSGWRBYWCJD-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethyl-4-(oxiran-2-ylmethoxy)piperidine is a useful research compound. Its molecular formula is C13H25NO2 and its molecular weight is 227.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

71882-90-1

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

1,2,2,6,6-pentamethyl-4-(oxiran-2-ylmethoxy)piperidine

InChI

InChI=1S/C13H25NO2/c1-12(2)6-10(15-8-11-9-16-11)7-13(3,4)14(12)5/h10-11H,6-9H2,1-5H3

InChI Key

OHCHSGWRBYWCJD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OCC2CO2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

300 g (7.5 mol) of sodium hydroxide are dissolved in 300 g of water under an argon atmosphere in a 2.5 l sulfonation flask fitted with mechanical stirrer, condenser and 500 l dropping funnel. 750 ml of toluene, 48.4 g (0.15 mol) of tetrabutylammonium bromide and 257 g (1.5 mol) of 4-hydroxy-1,2,2,6,6-pentamethylpiperidine are added. 347 g of epichlorohydrin (3.75 mol) are added dropwise at 60° C. over the course of 1.5 hours, and the mixture is subsequently stirred at the same temperature for a further 4 hours. The reaction solution is poured in 3 l of ice water, and the organic phase is separated off, dried using sodium sulfate and evaporated. The residue is distilled at 0.05 mmHg over a Vigreux column, and the fraction of boiling point 71°-72° C. is collected. Yield: 205 g (60%). GC: >99%.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
257 g
Type
reactant
Reaction Step Two
Quantity
48.4 g
Type
catalyst
Reaction Step Two
Quantity
347 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

300 g of sodium hydroxide (7.5 mol) are dissolved in 300 ml of water under an argon atmosphere in a 2.5 l sulfonation flask with a mechanical stirrer, condenser and 500 ml dropping funnel. 750 ml of toluene, 48.4 g (0.15 mol) of tetrabutylammonium bromide and 257 g (1.5 mol) of 4-hydroxy-l,2,2,6,6-pentamethylpiperidine are added. 347 g of epichlorohydrin (3.75 mol) are added dropwise at 60° C. in the course of 1.5 hours and the temperature is then kept at 60° C. for a further 4 hours, while stirring. The reaction solution is poured onto 3 1 of ice-water and the organic phase is separated off, dried with sodium sulfate and evaporated. The residue is distilled over a Vigreux column under 0.05 mmHg and the fraction of boiling point 71-72° C. is collected.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
257 g
Type
reactant
Reaction Step Two
Quantity
48.4 g
Type
catalyst
Reaction Step Two
Quantity
347 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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